MS438 is a small molecule identified through high-throughput screening for its ability to activate the TSHR. [] It belongs to a class of compounds being investigated for their potential as research tools and therapeutic agents for thyroid disorders. [] MS438 exhibits high potency and selectivity for the TSHR and demonstrates promising thyrogenic activity in vitro and in vivo. [, ]
The synthesis of MS438 typically involves a multi-step process:
In industrial settings, similar synthetic routes may be employed but on a larger scale. Advanced techniques such as continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, chromatography is often utilized for purification to ensure the final product's quality.
The molecular structure of MS438 features a tetrahydropyrimidine core with several functional groups:
The molecular formula for MS438 is , with a molecular weight of approximately 356.29 g/mol. Structural analysis often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.
MS438 can participate in various chemical reactions:
These reactions are crucial for understanding both its chemical reactivity and biological activity.
MS438 primarily acts as an agonist for the thyrotropin receptor (TSHR). Its mechanism involves:
Pharmacokinetic studies indicate that repeated administration of MS438 can maintain elevated serum thyroxine levels in animal models, suggesting potential therapeutic applications in thyroid disorders.
The physical and chemical properties of MS438 include:
Quantitative analyses often reveal melting points, boiling points, and other thermodynamic properties that are critical for practical applications.
MS438 has diverse applications across several scientific fields:
The TSHR, encoded by a gene on chromosome 14q31, is a 764-amino-acid transmembrane protein characterized by a complex multidomain architecture: a large extracellular domain (ECD) crucial for ligand specificity, a transmembrane domain (TMD) comprising seven α-helices responsible for signal transduction, and a unique 130-amino-acid hinge region bridging these domains (Figure 1A) [1] [2]. This structural complexity enables its engagement with multiple signaling pathways. Upon activation by its endogenous ligand TSH, the TSHR primarily couples to Gsα and Gq proteins, initiating dual signaling cascades [1] [4]:
Table 1: Key Signaling Pathways Activated by TSHR
Signaling Pathway | G-Protein Coupling | Primary Second Messengers | Biological Outcomes |
---|---|---|---|
cAMP/PKA Pathway | Gαs | cAMP, PKA | Thyroid hormone synthesis (T3/T4), Tg, TPO, NIS expression |
PLC/IP3 Pathway | Gαq/11 | IP3, DAG, Calcium | Iodide organification, H₂O₂ production, cell growth |
PI3K/AKT Pathway | Gβγ (indirect) | PIP3, AKT | Cell survival, proliferation, metabolism |
MAPK Pathway | Multiple | ERK1/2 | Cell differentiation, growth |
Beyond its canonical role in the thyroid gland, TSHR exhibits extrathyroidal expression in tissues including orbital fibroblasts, adipocytes, osteoblasts, and osteoclasts, suggesting broader physiological roles [4]. Pathophysiologically, the TSHR is central to several disorders:
Traditional TSHR agonists like recombinant human TSH (rhTSH; Thyrotropin alfa) are large (~28-30 kDa), glycosylated heterodimeric proteins administered parenterally. While clinically valuable for thyroid cancer diagnostics and remnant ablation therapy, they present substantial limitations:
These constraints spurred the development of small-molecule ligands (SMLs) targeting the TSHR. SMLs like MS438 offer compelling advantages [2] [7]:
Table 2: Comparison of Recombinant TSH (Biologic) vs. Small Molecule Agonists (e.g., MS438)
Characteristic | Recombinant TSH (rhTSH) | Small Molecule Agonists (e.g., MS438) |
---|---|---|
Molecular Size | ~30 kDa (Large Protein) | <500 Da (Small Molecule) |
Administration Route | Intramuscular Injection | Oral (Potential) |
Production Cost | High | Relatively Low |
Stability | Low (Requires cold chain) | High (Room temperature stable) |
Binding Site | Extracellular Domain (ECD) | Transmembrane Domain (TMD) |
Immunogenicity | Possible | Unlikely |
Tissue Penetration | Limited by size | Excellent |
Potential for Biased Signaling | Low | High |
The discovery of SMLs targeting GPCRs like TSHR was facilitated by high-throughput screening (HTS) technologies employing sensitive reporter assays (e.g., cAMP-responsive luciferase systems) [2] [6].
The development of MS438 specifically addresses critical unmet therapeutic and diagnostic needs:
Improved Diagnostics for Thyroid Cancer: Current protocols for detecting recurrent or metastatic differentiated thyroid cancer (DTC) rely heavily on measuring serum thyroglobulin (Tg) levels following stimulation by rhTSH (or thyroid hormone withdrawal, THW). While effective, rhTSH is prohibitively expensive and requires injections. MS438, as a potent oral TSHR agonist, offers a potential cost-effective and patient-friendly alternative to stimulate Tg production and enhance radioiodine uptake in diagnostic scans [2] [9]. Its ability to upregulate Tg and NIS expression is crucial for this application [2] [6].
Overcoming Limitations of Recombinant TSH: The high cost and supply chain challenges associated with rhTSH limit its accessibility globally. MS438, as a synthetically tractable small molecule, promises greater affordability and reliable supply [2].
Potential for Novel Therapeutic Applications in Hypothyroidism: While thyroid hormone replacement (e.g., Levothyroxine, T4) is standard for hypothyroidism, some patients experience residual symptoms. TSHR agonists like MS438 could potentially offer a more physiological stimulation of the thyroid gland in cases of residual function, promoting endogenous hormone production and gland health, though this requires further investigation [2] [4].
Exploring Extrathyroidal Effects: The presence of functional TSHRs in bone cells (osteoblasts and osteoclasts) suggests potential applications beyond the thyroid. Low TSH levels correlate with increased bone resorption and osteoporosis in hyperthyroidism. MS438, by activating TSHR signaling in bone, may exert osteoprotective effects, as suggested by its ability to enhance collagen gene expression in osteoblast models (Figure 3) [4]. This opens avenues for research in metabolic bone diseases.
Advancing Research Tools: MS438 serves as a valuable molecular probe for studying TSHR structure, function, and signaling bias, aiding in the development of even more refined therapeutics.
Table 3: Molecular Profile and Key Effects of MS438
Property/Effect | Value/Outcome | Significance | Reference |
---|---|---|---|
Chemical Structure | C₂₀H₁₇F₃N₂O₃ (MW: 390.36 g/mol) | Defines physicochemical properties & drug-likeness | [3] [5] |
CAS Number | 512840-45-8 | Unique chemical identifier | [3] [5] |
TSHR Agonism EC₅₀ | 53 nM | High potency, comparable to TSH | [2] [3] [5] |
Primary Binding Site | Transmembrane Domain (TMD), Helix 3 (S505, E506) | Confirms allosteric mechanism, selectivity | [2] [6] |
G-Protein Activation | Gαs, Gαq, Gα12 (Similar to TSH); No Gβγ | Mimics major TSH signaling pathways; Reveals selectivity | [2] [6] |
Gene Upregulation | Thyroglobulin (Tg), NIS, TSHR mRNA | Critical for thyroid function & diagnostic utility | [2] [6] |
In Vivo Effect (Mice) | Increased Serum Thyroxine (T4) | Confirms functional agonism & bioavailability | [2] [3] [5] |
Cross-Reactivity | None detected with LHR or FSHR | High selectivity reduces off-target effects | [2] [6] |
Effect on Osteoblasts | Enhanced Collagen Gene Expression (via PKA) | Suggests potential osteoprotective role | [4] |
The discovery of MS438 stemmed from a luciferase-cAMP high-throughput screening (HTS) campaign of >48,000 compounds [2] [6]. Its high potency (EC₅₀ = 53 nM) and selectivity (no activation of LHR or FSHR) made it a standout lead candidate. Molecular modeling revealed key interactions with residues Ser505 and Glu506 within the intrahelical region of Transmembrane Helix 3 (TMH3) of the TSHR, stabilizing an active receptor conformation [2] [6]. Crucially, MS438 replicates the key downstream effects of TSH, including the upregulation of thyroglobulin (Tg), sodium-iodide symporter (NIS), and TSHR gene expression, and demonstrably increases serum thyroxine (T4) levels in mice upon intraperitoneal administration [2] [3] [5]. This profile underscores its potential as a tool for research and a candidate for therapeutic development in thyroid disorders requiring TSHR stimulation.
CAS No.: 112484-85-2
CAS No.: 10606-14-1